molecular formula C11H12N2 B13141995 1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-

1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-

Cat. No.: B13141995
M. Wt: 172.23 g/mol
InChI Key: UZYCHXSNBMOGKQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)- is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H12N2/c1-2-10-5-7-13(8-9-3-4-9)11(10)12-6-1/h1-2,5-7,9H,3-4,8H2

InChI Key

UZYCHXSNBMOGKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=CC3=C2N=CC=C3

Origin of Product

United States

Foundational & Exploratory

CAS number and IUPAC name for 1-(cyclopropylmethyl)-7-azaindole.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 1-(cyclopropylmethyl)-7-azaindole , a critical intermediate in the development of kinase inhibitors (e.g., JAK, BRAF, and VEGFR inhibitors).

Part 1: Chemical Identity & Nomenclature[1][2]

This compound is a functionalized derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), a privileged scaffold in medicinal chemistry known for its bioisosteric relationship with purines and indoles.

Core Identifiers
ParameterDetail
IUPAC Name 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine
Common Name 1-(Cyclopropylmethyl)-7-azaindole
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
SMILES C1CC1CN2C=CC3=C2N=CC=C3
CAS Registry Number Not widely indexed as a commodity. Note: This compound is typically synthesized in-situ or on-demand from the parent heterocycle.[1][2] See "Precursor CAS" below.
Precursor Reference (Orderable Materials)

Because the target is often a custom intermediate, researchers must procure the following validated precursors:

ComponentChemical NameCAS NumberRole
Scaffold 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)271-63-6 Core Heterocycle
Reagent (Bromomethyl)cyclopropane7051-34-5 Alkylating Agent
Base Sodium Hydride (60% dispersion)7646-69-7 Deprotonation

Part 2: Structural Significance & Medicinal Chemistry[4][5][6][7]

The 1-(cyclopropylmethyl) moiety is a strategic substituent in drug design. It serves two primary functions:

  • Hydrophobic Pocket Filling: The cyclopropyl group is a rigid, lipophilic motif that often occupies the ATP-binding pocket's hydrophobic region (e.g., the "gatekeeper" region in kinases).

  • Metabolic Stability: Compared to n-butyl or isobutyl chains, the cyclopropyl ring is more resistant to cytochrome P450 oxidation.

Structural Logic Diagram

The following diagram illustrates the retrosynthetic logic and the bioisosteric utility of the scaffold.

G Scaffold 7-Azaindole Core (H-Bond Donor/Acceptor) Target 1-(Cyclopropylmethyl)-7-azaindole (Kinase Inhibitor Intermediate) Scaffold->Target + Electrophile Modification N1-Alkylation (Cyclopropylmethyl) Modification->Target Lipophilic Tuning Application Target Binding (Hydrophobic Pocket Occupancy) Target->Application SAR Optimization

Figure 1: Structural logic flow transforming the 7-azaindole core into a lipophilic kinase inhibitor intermediate.

Part 3: Synthetic Methodology

Expert Insight: The N1-alkylation of 7-azaindole is regioselective but requires careful control of basicity to prevent side reactions at the C3 position or ring opening. The protocol below uses Sodium Hydride (NaH) for irreversible deprotonation, ensuring high yield.

Reagents & Conditions
  • Substrate: 7-Azaindole (1.0 eq)

  • Electrophile: (Bromomethyl)cyclopropane (1.2 eq)

  • Base: NaH (60% in oil, 1.2 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon or Nitrogen.

  • Solvation: Dissolve 7-azaindole (1.18 g, 10 mmol) in anhydrous DMF (15 mL). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (480 mg, 12 mmol, 60% dispersion) portion-wise.

    • Critical Checkpoint: Observe vigorous hydrogen gas evolution. Stir at 0°C for 30 minutes until evolution ceases and the solution turns clear/yellowish (formation of the sodium salt).

  • Alkylation: Add (bromomethyl)cyclopropane (1.62 g, 12 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–12 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.3) should disappear, and a new, less polar spot (Rf ~0.6) should appear.

  • Quench & Workup:

    • Cool back to 0°C.

    • Slowly add saturated NH₄Cl solution (10 mL) to quench excess hydride.

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with Brine (2x) and water (1x) to remove DMF. Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis Start Start: 7-Azaindole (in DMF, 0°C) Step1 Add NaH (Base) Deprotonation (-H2) Start->Step1 Intermediate Sodium 7-azaindolide (Anion Formation) Step1->Intermediate 30 min Step2 Add (Bromomethyl)cyclopropane SN2 Attack Intermediate->Step2 Electrophile Addition Workup Quench (NH4Cl) Extraction (EtOAc) Step2->Workup 4-12 hrs, RT Product Pure 1-(cyclopropylmethyl)-7-azaindole Workup->Product Column Chromatography

Figure 2: Step-by-step synthetic workflow for the N-alkylation of 7-azaindole.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data is expected. The shift in the N1-H signal and the appearance of cyclopropyl protons are diagnostic.

TechniqueExpected Signals / Features
¹H NMR (400 MHz, CDCl₃) Aromatic: δ 8.35 (d, 1H), 7.95 (d, 1H), 7.25 (d, 1H), 7.05 (dd, 1H), 6.45 (d, 1H).Aliphatic: δ 4.10 (d, 2H, N-CH ₂), 1.30 (m, 1H, CH -cyclopropyl), 0.60 (m, 2H), 0.35 (m, 2H).
MS (ESI+) [M+H]⁺ = 173.1 (Calculated: 173.23)
Appearance Colorless to pale yellow oil or low-melting solid.

Part 5: Safety & Handling

  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce hydrogen gas. Use only under inert atmosphere (Argon/Nitrogen).

  • Alkyl Halides: (Bromomethyl)cyclopropane is a lachrymator and potential alkylating agent (carcinogen suspect). Handle in a fume hood.

  • 7-Azaindole: Irritant. Avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Azaindoles: Methodologies and Reactions. Retrieved from [Link]

Sources

Methodological & Application

Protocol for the N-alkylation of 7-azaindole with cyclopropylmethyl bromide.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency N-Alkylation of 7-Azaindole with Cyclopropylmethyl Bromide

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry, particularly for kinase inhibitors (e.g., Vemurafenib), due to its ability to mimic the purine ring of ATP.[1] Functionalization of the N1-position is a critical diversification step.

This guide details the protocol for the N1-alkylation of 7-azaindole with (bromomethyl)cyclopropane (cyclopropylmethyl bromide).[1] While conceptually simple, this reaction presents two specific challenges:

  • Regioselectivity: Competition between the pyrrole nitrogen (N1) and the pyridine nitrogen (N7).[1]

  • Electrophile Stability: The cyclopropylmethyl group is prone to homoallylic rearrangement (ring opening) under radical or cationic (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) conditions.
    

We present two validated protocols: Method A (NaH/DMF) for maximum yield on small-to-medium scale, and Method B (Cs₂CO₃/Acetonitrile) for process-scale safety and functional group tolerance.[1]

Chemical Context & Mechanism

The Regioselectivity Challenge

7-Azaindole possesses two nitrogen atoms with distinct electronic properties:

  • N1 (Pyrrole-like): Acidic proton (pKa ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     13.2 in DMSO). Deprotonation yields an ambient anion that is highly nucleophilic at N1.
    
  • N7 (Pyridine-like): Basic lone pair.[1] It can act as a nucleophile in neutral conditions, leading to N7-quaternization (formation of a pyridinium salt).[1]

To ensure N1-selectivity , the reaction must proceed via the 7-azaindolyl anion .[1] Strong bases and polar aprotic solvents facilitate the complete deprotonation of N1, making it the dominant nucleophile (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 mechanism) and suppressing N7 attack.
Cyclopropylmethyl Stability

(Bromomethyl)cyclopropane is a "neopentyl-like" primary halide but exhibits enhanced reactivity due to the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-character of the cyclopropyl ring (similar to allylic halides). However, if a carbocation forms (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

pathway), the cyclopropylmethyl cation rapidly rearranges to the cyclobutyl or homoallyl cation.
  • Control Strategy: Maintain strict

    
     conditions (high concentration of the anionic nucleophile) to prevent carbocation formation and ring opening.
    

Mechanism Start 7-Azaindole (Neutral) Base Base (NaH) Deprotonation Start->Base Product_N7 N7-Quaternary Salt (Kinetic/Minor) Start->Product_N7 Neutral Attack (Slow) Anion 7-Azaindolyl Anion (Nucleophile) Base->Anion -H2 Product_N1 N1-Alkylated Product (Thermodynamic/Major) Anion->Product_N1 SN2 Attack (Fast) Electrophile Cyclopropylmethyl Bromide Electrophile->Product_N1

Figure 1: Mechanistic pathway highlighting the necessity of deprotonation to favor N1-alkylation over N7-quaternization.

Protocol A: The "Gold Standard" (NaH/DMF)

Best for: Small scale (<10g), high yield, difficult substrates. Mechanism: Irreversible deprotonation.[1]

Reagents & Equipment
  • Substrate: 7-Azaindole (1.0 equiv).

  • Electrophile: (Bromomethyl)cyclopropane (1.2 equiv).[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv).[1]

  • Solvent: Anhydrous DMF (0.2 M concentration). Note: DMF must be dry to prevent hydrolysis of NaH.

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure
  • Apparatus Prep: Oven-dry a round-bottom flask and magnetic stir bar. Cool under argon flow.

  • Base Activation: Add NaH (60% dispersion) to the flask.

    • Optional: Wash NaH with anhydrous hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophilic impurities.[1]

  • Solvation: Suspend NaH in anhydrous DMF at 0°C (ice bath).

  • Deprotonation: Dissolve 7-azaindole in a minimal amount of DMF and add dropwise to the NaH suspension at 0°C.

    • Observation: Vigorous evolution of hydrogen gas (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ).
      
    • Hold: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation. The solution usually turns yellow/orange.

  • Alkylation: Cool back to 0°C. Add (bromomethyl)cyclopropane dropwise via syringe.

  • Reaction: Allow to warm to RT and stir.

    • Time: Typically 2–4 hours.[2]

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). Product is less polar than starting material.

  • Quench: Cool to 0°C. Carefully add saturated aqueous

    
     or water dropwise to quench excess NaH.
    
  • Workup: Dilute with EtOAc. Wash organic layer with ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (3x) to remove DMF, then Brine (1x). Dry over 
    
    
    
    , filter, and concentrate.

Protocol B: Process-Friendly (Cs₂CO₃/MeCN)

Best for: Scale-up (>10g), acid-sensitive groups, avoiding pyrophoric NaH. Mechanism: Equilibrium deprotonation.[1]

Reagents
  • Base: Cesium Carbonate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) (2.0 – 3.0 equiv). Use finely ground powder.
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Temperature: 50°C – 60°C.[1]

Step-by-Step Procedure
  • Combine 7-azaindole (1.0 equiv) and ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (2.5 equiv) in MeCN.
    
  • Stir at RT for 30 minutes.

  • Add (bromomethyl)cyclopropane (1.3 equiv).

  • Heat to 60°C. Note: Do not overheat (>80°C) to avoid cyclopropyl ring opening.

  • Monitor via HPLC/TLC.[1] Reaction times are longer than Method A (typically 6–12 hours).[1]

  • Filter off inorganic solids (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    /CsBr). Concentrate filtrate.[1][2]
    

Comparative Data & Optimization

ParameterMethod A (NaH)Method B (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
Notes
Yield 85 – 95%75 – 85%NaH ensures complete conversion.
Reaction Time 2 – 4 Hours6 – 16 HoursAnion concentration is lower in Method B.
Regioselectivity >98:2 (N1:N7)~95:5 (N1:N7)Stronger base favors N1 more effectively.[1]
Moisture Sensitivity High (Anhydrous req.)Moderatengcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

can tolerate trace moisture.
Safety Profile Low (

gas, Pyrophoric)
High (No gas evolution)Method B preferred for GMP scale.

Workflow Visualization

Workflow Start Start: 7-Azaindole Solvent Dissolve in DMF (Anhydrous) Start->Solvent Base_Add Add NaH (0°C) Wait for H2 release Solvent->Base_Add Electrophile_Add Add Cyclopropylmethyl Bromide (Dropwise, 0°C) Base_Add->Electrophile_Add Anion Formed Reaction Stir RT (2-4h) Monitor TLC Electrophile_Add->Reaction Quench Quench: Sat. NH4Cl (Careful!) Reaction->Quench Complete Workup Extract (EtOAc) Wash (H2O x3) Quench->Workup Purification Column Chromatography (Hex/EtOAc) Workup->Purification

Figure 2: Operational workflow for Protocol A (NaH/DMF).

Troubleshooting & Critical Process Parameters

Issue: Low Yield / Incomplete Conversion
  • Cause: NaH quality. Old NaH absorbs moisture, becoming NaOH.[1]

  • Solution: Use fresh NaH or titrate. If using Method B, switch solvent to DMF to increase basicity/solubility.[1]

Issue: Formation of N7-Quaternary Salt (Precipitate)[1]
  • Symptom: Appearance of a solid that is insoluble in EtOAc but soluble in water.

  • Cause: Incomplete deprotonation.[1] The neutral 7-azaindole reacts at N7.

  • Solution: Ensure the deprotonation step (Step 4 in Protocol A) is given enough time (30 min at RT). Ensure NaH is in excess (1.2 equiv).

Issue: Cyclopropyl Ring Opening
  • Symptom: NMR shows alkene signals (homoallylic bromide derivatives).[1]

  • Cause: Radical mechanism or excessive heat.[1]

  • Solution: Degas solvents to remove oxygen (radical initiator).[1] Keep reaction temperature

    
     60°C.
    

Safety Information

  • (Bromomethyl)cyclopropane: Alkylating agent.[1] Potentially mutagenic.[1] Flammable.[1][3] Store in a refrigerator.

  • Sodium Hydride: Pyrophoric.[1] Reacts violently with water to release hydrogen gas. Handle under inert atmosphere.

  • DMF: Hepatotoxic.[1] Use in a fume hood.

References

  • Regioselectivity of 7-Azaindole Alkylation

    • Merour, J. Y., & Joseph, B. (2001).[1] "Pyrrolo[2,3-b]pyridines: Synthesis and Biological Activity."[1][4] Current Organic Chemistry. (Review of N1 vs N7 selectivity).

  • pKa and Acidity

    • Bordwell pKa Table (DMSO).[5] (Establishes the acidity of azaindoles relative to indoles).

    • [1]

  • Cyclopropylmethyl Stability

    • Roberts, J. D., & Mazur, R. H. (1951).[1] "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives."[1] Journal of the American Chemical Society.[5][6] (Foundational work on cation rearrangement).

    • [1]

  • General Alkylation Protocols (NaH/DMF)

    • Song, J. J., et al. (2002).[1] "Practical Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry.

    • [1]

  • Safety Data Sheet (Cyclopropylmethyl bromide)

    • Fisher Scientific SDS.

Sources

Application Note: Synthetic Routes for Creating a Library of 1-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for both indole and purine systems.[1][2] Its utility is particularly pronounced in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib), where the N-7 nitrogen provides a critical hydrogen bond acceptor site often absent in indoles.

This Application Note details the robust synthesis of 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine and its subsequent diversification into a chemical library. The cyclopropylmethyl (CPM) moiety is strategically chosen for its ability to fill hydrophobic pockets (e.g., the ATP-binding site of kinases) while offering improved metabolic stability compared to simple alkyl chains.

Key Technical Advantages of this Route:
  • Regioselectivity: Protocols optimized to favor

    
    -alkylation over the competing 
    
    
    
    -quaternization.
  • Divergent Synthesis: A "Branch-and-Grow" strategy utilizing C-3 halogenation as a gateway to high-throughput Suzuki-Miyaura couplings.

  • Scalability: Workflows designed for gram-scale scaffold preparation followed by milligram-scale parallel library generation.

Core Synthesis: Scaffold Preparation (Phase I)

The primary challenge in alkylating 7-azaindole is the ambident nucleophilicity of the heterocycle. While the pyrrole NH (


 ~13.2) is the primary site for deprotonation, the pyridine nitrogen (N-7) is basic and can compete, leading to N-7 alkylated salts.
Reaction Pathway Analysis[3]

The synthesis utilizes a Nucleophilic Substitution (


)  mechanism. To ensure exclusive 

-alkylation, we employ Sodium Hydride (NaH) to fully deprotonate the pyrrole ring, generating a discrete anion that attacks the cyclopropylmethyl bromide.
Protocol 1: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine

Reagents:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) [CAS: 271-63-6]

  • (Bromomethyl)cyclopropane [CAS: 7051-34-5]

  • Sodium Hydride (60% dispersion in mineral oil)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2 equiv) in anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C using an ice bath.

  • Deprotonation: Add a solution of 7-azaindole (1.0 equiv) in DMF dropwise over 15 minutes.

    • Observation: Evolution of

      
       gas will occur. The solution typically turns from colorless to yellow/orange, indicating anion formation.
      
    • Critical Step: Stir at 0°C for 30 minutes to ensure complete deprotonation and minimize the risk of N-7 alkylation during the next step.

  • Alkylation: Add (bromomethyl)cyclopropane (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS.[3] The product typically has a higher

      
       than the starting material.
      
  • Quench & Workup: Carefully quench with saturated

    
     solution at 0°C. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85–92% as a pale yellow oil or low-melting solid.

Library Diversification: C-3 Functionalization (Phase II)

With the N-capped scaffold in hand, the most reactive site for library expansion is Carbon-3 (C-3), which is highly susceptible to Electrophilic Aromatic Substitution (EAS). We utilize an Iodination-Coupling sequence to generate a library of C-3 arylated derivatives.

Workflow Visualization

G Start 7-Azaindole Step1 N-Alkylation (CPM-Br, NaH) Start->Step1 Inter1 1-CPM-7-azaindole (Scaffold) Step1->Inter1 90% Yield Step2 C-3 Iodination (NIS, DMF) Inter1->Step2 Inter2 3-Iodo-Intermediate Step2->Inter2 Electrophilic Subst. Step3 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Inter2->Step3 Library Final Library (C-3 Arylated) Step3->Library Parallel Synthesis

Figure 1: Synthetic workflow for the generation of C-3 functionalized 7-azaindole libraries.

Protocol 2: Regioselective C-3 Iodination

Reagents:

  • 1-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine (from Phase I)

  • N-Iodosuccinimide (NIS) [CAS: 516-12-1]

  • DMF or Acetonitrile

Methodology:

  • Dissolve the scaffold (1.0 equiv) in DMF (0.2 M).

  • Add NIS (1.05 equiv) portion-wise at RT.

    • Note: Unlike indole, 7-azaindole does not require basic protection for this step, but the electron-deficient pyridine ring makes the reaction slightly slower than with pure indoles.

  • Stir for 2–4 hours. Monitor by LC-MS for the appearance of the [M+126] peak.

  • Workup: Dilute with water. If the product precipitates, filter it (ideal). If not, extract with EtOAc and wash with 10% sodium thiosulfate to remove excess iodine.

Protocol 3: High-Throughput Suzuki-Miyaura Coupling

This step is designed for a 96-well plate or vial-based parallel synthesis format.

Standardized Conditions:

  • Catalyst:

    
     (5 mol%) - Robust against air/moisture.
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane.

Parallel Workflow:

  • Dosing: Dispense 3-iodo-1-(cyclopropylmethyl)-7-azaindole (0.1 mmol) into reaction vials.

  • Diversity Addition: Add distinct boronic acids/esters (1.5 equiv) to each vial.

  • Catalyst Master Mix: Prepare a stock solution of

    
     in Dioxane and dispense into vials.
    
  • Activation: Add aqueous base. Cap vials under

    
     or Argon.
    
  • Heating: Shake/Stir at 90°C for 12 hours.

  • Purification: Filter through a Celite/Silica plug or use prep-HPLC directly.

Data Summary & Troubleshooting

Physicochemical Property Impact

The addition of the cyclopropylmethyl (CPM) group alters the scaffold properties significantly compared to a methyl group or free NH.

PropertyFree NH (7-Azaindole)N-MethylN-Cyclopropylmethyl (CPM)
LogP (Calc) 1.61.92.6
H-Bond Donors 100
Steric Bulk LowLowModerate (Fills hydrophobic pockets)
Metabolic Stability Low (Glucuronidation)ModerateHigh (Resistant to N-dealkylation)
Troubleshooting Guide (Self-Validating Systems)
IssueDiagnostic (LC-MS/NMR)Root CauseCorrective Action
N-7 Alkylation Product mass correct, but NMR shifts differ (deshielded pyridine protons).Incomplete deprotonation before adding alkyl halide.Increase deprotonation time at 0°C; Ensure NaH quality.
Poly-iodination M+252 peak observed (Di-iodo).Excess NIS or high concentration.Strict 1.05 equiv stoichiometry; Run dilute (0.1 M).
Protodeboronation Starting material (Ar-H) observed in Suzuki coupling.Unstable boronic acid; High temp.Switch to Boronic Esters (Pinacol); Lower temp to 80°C.

Mechanistic Insight: Regioselectivity

The regioselectivity of the functionalization is dictated by the electronic distribution of the fused ring system.

Mechanism cluster_0 Electronic Bias of 7-Azaindole Node1 Pyrrole Ring: Electron Rich (Nucleophilic) Decision Electrophile Attack Node1->Decision Node2 Pyridine Ring: Electron Deficient Result1 C-3 Position HOMO localization Preferred for EAS (Halogenation) Decision->Result1 Neutral Conditions Result2 N-1 Position pKa ~13.2 Preferred for Alkylation (after deprotonation) Decision->Result2 Basic Conditions Result3 C-6 Position Activated via N-Oxide only (Not accessible via direct EAS) Decision->Result3

Figure 2: Electronic bias determining regioselectivity in 7-azaindole functionalization.

Expert Commentary: The pyridine nitrogen withdraws electron density, making the C-3 position less nucleophilic than in indole. However, it remains the most reactive carbon center. C-4 and C-6 are generally accessed via nucleophilic aromatic substitution (


) on pre-halogenated precursors (e.g., 4-chloro-7-azaindole) rather than direct electrophilic attack.

References

  • Song, J. J., et al. (2002). "An Efficient Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry. Link

  • Lévy, F., et al. (2006). "Palladium-Catalyzed Cross-Coupling Reactions of 7-Azaindoles." Synlett. Link

  • Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindole Derivatives." Tetrahedron. Link

  • Verma, D., et al. (2012). "Functionalization of 7-Azaindoles via C-H Activation." Organic Letters. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context for Cyclopropylmethyl bioisosteres). Link

Sources

Analytical techniques for the quality control of 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine.

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Techniques for the Quality Control of 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine

Introduction

1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine, also known as N-cyclopropylmethyl-7-azaindole, is a crucial heterocyclic building block in modern medicinal chemistry. As a key pharmaceutical intermediate, its purity, identity, and overall quality are paramount, as they directly influence the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API).[1] Inconsistent quality in intermediates can lead to process variability, formation of undesirable impurities, reduced yields, and potential safety risks in the final drug product.

This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the robust quality control (QC) of 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine. The methodologies described herein are grounded in the principles of Good Manufacturing Practices (GMP) and align with the expectations of global regulatory bodies, drawing from the International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to equip researchers, scientists, and drug development professionals with a scientifically sound framework to ensure the batch-to-batch consistency and reliability of this important intermediate.

The analytical strategy presented is multi-faceted, employing a combination of chromatographic and spectroscopic techniques to build a complete quality profile. This includes high-performance liquid chromatography (HPLC) for purity and assay, gas chromatography (GC) for residual solvent analysis, and a suite of spectroscopic methods (NMR, MS, IR) for unambiguous structural confirmation and identification. Each protocol is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure the generation of reliable and reproducible data.[3][4]

Physicochemical Properties

A foundational aspect of quality control is the confirmation of basic physical and chemical properties. These serve as the initial identity check for a batch of the intermediate.

PropertySpecification
Chemical Name 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine
Synonyms N-cyclopropylmethyl-7-azaindole
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Appearance Off-white to yellow solid
CAS Number [Specific CAS number would be here if publicly available]

Overall Quality Control Workflow

A systematic approach to quality control ensures that all critical attributes of the intermediate are assessed before its release for downstream processing. The workflow below illustrates the logical sequence of testing, from initial identification to final purity assessment.

QC_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Identification & Structural Confirmation cluster_2 Purity, Assay & Impurity Profiling cluster_3 Final Disposition Start Receipt of Intermediate Batch PhysChem Physicochemical Tests (Appearance, Solubility) Start->PhysChem NMR NMR Spectroscopy (¹H, ¹³C) PhysChem->NMR MS Mass Spectrometry (HRMS) NMR->MS IR FT-IR Spectroscopy MS->IR HPLC HPLC-UV (Purity & Assay) IR->HPLC GC GC-FID (Residual Solvents) HPLC->GC KF Karl Fischer (Water Content) GC->KF ROI Residue on Ignition KF->ROI SpecCheck Compare Results to Specifications ROI->SpecCheck Release Batch Release SpecCheck->Release Pass Reject Batch Rejection / Investigation SpecCheck->Reject Fail

Caption: High-level workflow for the quality control of 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are the cornerstone of purity assessment, providing quantitative data on the main component and any process-related or degradation impurities.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds. It separates the analyte from its impurities based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. A UV detector is used for quantification, leveraging the chromophoric nature of the pyrrolo[2,3-b]pyridine core.

Experimental Protocol:

ParameterRecommended ConditionsJustification
Instrument HPLC system with UV/PDA detectorStandard equipment for pharmaceutical QC.
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution for heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and suppresses silanol interactions.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% BA gradient elution is necessary to separate impurities with a wide range of polarities and to ensure the elution of any late-eluting compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 280 nmWavelength selected based on the UV absorbance maximum of the 7-azaindole scaffold.
Injection Vol. 10 µLStandard volume to balance sensitivity and peak shape.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Method Validation: The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4][5] The following parameters must be evaluated according to ICH Q2(R2) guidelines.[5][6]

HPLC_Validation cluster_0 Core Validation Parameters (ICH Q2) Specificity Specificity (Peak Purity, Resolution) Linearity Linearity (Correlation Coefficient) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Range Range (Linearity, Accuracy, Precision) Precision->Range LOD Detection Limit (LOD) (S/N Ratio) Range->LOD LOQ Quantitation Limit (LOQ) (S/N Ratio) LOD->LOQ Robustness Robustness (Deliberate Variations) LOQ->Robustness Method Validated HPLC Method Robustness->Method

Caption: Key parameters for HPLC method validation as per ICH Q2(R2) guidelines.

HPLC Validation Summary Table:

Validation ParameterTestAcceptance Criteria
Specificity Analyze blank, placebo, standard, and spiked samples. Assess peak purity using a PDA detector.No interference at the analyte's retention time. Resolution > 2 for adjacent peaks. Peak purity index > 0.99.[3]
Linearity Analyze at least 5 concentrations across the specified range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.[7]
Accuracy Perform recovery studies by spiking known amounts of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.[8]
Precision Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.RSD ≤ 1.0% for assay. RSD ≤ 5.0% for impurities.[3]
LOD Signal-to-Noise ratio of 3:1 or based on standard deviation of the response and the slope.To be determined and reported.
LOQ Signal-to-Noise ratio of 10:1 or based on standard deviation of the response and the slope.To be determined and reported. RSD for precision at LOQ should be ≤ 10%.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within limits. No significant impact on results.[8]
Gas Chromatography (GC-FID) for Residual Solvents

Principle: GC is used to detect and quantify volatile organic compounds, making it the ideal technique for analyzing residual solvents from the manufacturing process. A Flame Ionization Detector (FID) provides high sensitivity for hydrocarbons. The analysis must comply with ICH Q3C guidelines for residual solvent limits.

Experimental Protocol:

ParameterRecommended Conditions
Instrument GC system with Headspace Autosampler and FID
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Nitrogen, at an appropriate flow rate
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
Injector Temp. 250 °C
Detector Temp. 260 °C
Headspace Temp. 80 °C
Sample Prep Accurately weigh sample into a headspace vial and dissolve in a high-boiling solvent (e.g., DMSO).

Spectroscopic Methods for Identification

Spectroscopic methods provide an orthogonal approach to identification, confirming the molecular structure of the intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR confirms the number, connectivity, and chemical environment of protons, while ¹³C NMR provides information on the carbon skeleton. It is the most powerful technique for unambiguous structural confirmation.

Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Concentration: Approximately 10 mg/mL.

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Interpretation: The obtained spectra must be consistent with the structure of 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine. The chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should match a reference standard or established literature data.[9][10][11]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[12][13]

Protocol:

  • Instrument: LC-MS (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis: Infuse a dilute solution of the sample.

  • Expected Result: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 173.1073 (calculated for C₁₁H₁₃N₂⁺). The measured mass should be within ±5 ppm of the calculated mass.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibration of atoms and functional groups within a molecule. It serves as a characteristic fingerprint for the compound.[14][15]

Protocol:

  • Instrument: FT-IR Spectrometer.

  • Sample Preparation: Attenuated Total Reflectance (ATR) is preferred for solids.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: The spectrum should exhibit characteristic absorption bands corresponding to the functional groups present (e.g., C-H stretching of aromatic and cyclopropyl groups, C=C and C=N stretching of the heterocyclic core). The spectrum should be compared to a reference standard.

Other Essential Quality Control Tests

Water Content (Karl Fischer Titration)

Principle: This coulometric or volumetric titration method is specific for the determination of water content. Excessive water can affect the stability and reactivity of the intermediate in subsequent steps.

Protocol:

  • Instrument: Karl Fischer Titrator.

  • Method: Use a suitable solvent system (e.g., anhydrous methanol). The sample is added, and the water is titrated with Karl Fischer reagent.

  • Acceptance Criterion: Typically ≤ 0.5% w/w.

Residue on Ignition (Sulphated Ash)

Principle: This test measures the amount of residual inorganic impurities in an organic substance. The sample is ignited in the presence of sulfuric acid, which converts metal salts to their more stable sulfates.

Protocol:

  • Method: Accurately weigh the sample into a crucible, moisten with sulfuric acid, heat gently until charred, and then ignite in a muffle furnace at 600 ± 50 °C until a constant weight is achieved.

  • Acceptance Criterion: Typically ≤ 0.1% w/w.

Summary of Specifications

The following table provides a comprehensive set of tests, methods, and acceptance criteria for the quality control release of a batch of 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine.

TestMethodAcceptance Criteria
Appearance Visual InspectionOff-white to yellow solid
Identification A (IR) FT-IR (ATR)The spectrum corresponds to that of a reference standard.
Identification B (HPLC) HPLC-UVThe retention time of the major peak corresponds to that of a reference standard.
Identification C (NMR) ¹H NMRThe spectrum is consistent with the structure of 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine.
Assay HPLC-UV98.0% to 102.0% (on as-is basis)
Purity (Related Substances) HPLC-UVIndividual Impurity: ≤ 0.15%Total Impurities: ≤ 0.50%
Water Content Karl Fischer Titration≤ 0.5% w/w
Residue on Ignition USP <281>≤ 0.1% w/w
Residual Solvents GC-FID (Headspace)Meets ICH Q3C limits.

Conclusion

The quality control of pharmaceutical intermediates like 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine is a critical, non-negotiable activity in drug development and manufacturing.[1][16] A robust analytical control strategy, as outlined in this guide, is essential for ensuring that the material consistently meets the required standards of identity, strength, quality, and purity.[17][18] By combining validated chromatographic methods for quantitative analysis with specific spectroscopic techniques for identification, a comprehensive quality profile can be established. Adherence to these protocols and the principles of GMP will ensure the reliability of the intermediate, safeguarding the integrity of the final API and, ultimately, contributing to patient safety.

References

  • Vertex AI Search. (2025, November 28). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
  • PMC. (2025, December 3). Molecular Insights of 7‑Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite.
  • MDPI. (2024, July 9). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes.
  • Unchain. (2025, December 11). Different Types of Quality Control in Pharmaceutical Industry.
  • Unchain. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals.
  • PAHO. WHO good practices for pharmaceutical quality control laboratories GLP self-evaluation guidelines.
  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • ResearchGate. (2026, January 18). Optimization and Scaling up of the Azaindole Derivatives Synthesis.
  • ShareOK. CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS USING.
  • Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Identifying and minimizing side products in the synthesis of 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine

Case ID: #SYN-7AZA-CPM Status: Active Support Tier: Senior Application Scientist Level

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses or impurity profiles during the


-alkylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) with cyclopropylmethyl halides.

This reaction appears deceptively simple (


 substitution), but it sits at the intersection of two competing failure modes:
  • Ambident Nucleophilicity: The 7-azaindole scaffold has two nitrogen centers (N1 and N7) and a reactive C3 carbon, leading to regioselectivity issues.

  • Electrophile Instability: The (cyclopropylmethyl) electrophile is prone to ring-opening rearrangements if carbocationic or radical intermediates are generated.

This guide provides a root-cause analysis of these side products and a validated protocol to minimize them.

Module 1: Identifying Side Products (The "What is this?")

Before optimizing, you must identify your impurities. Use this diagnostic table to correlate analytical observations with chemical structures.

Impurity TypeChemical Structure DescriptionTLC / LC-MS SignatureRoot Cause
Target Product N1-alkylated (Pyrrole nitrogen)Major spot,

(Hex/EtOAc).

matches.
Correct

reaction.
Side Product A N7-alkylated (Pyridine nitrogen)Baseline spot (highly polar salt).

matches target mass (cation).
Neutral nucleophile attack (incomplete deprotonation).
Side Product B Ring-Opened (Butenyl chain)

similar to target. NMR shows alkene protons (

5.0-6.0 ppm).

pathway or radical mechanism (Ring opening).
Side Product C C3-alkylated

slightly lower than target. NMR loses C3-H signal (

ppm).
Soft electrophile/Soft nucleophile mismatch or weak base.

Module 2: Mechanistic Pathways & Troubleshooting

To fix the chemistry, we must visualize the competition between the desired pathway and the failure modes.

Visual Analysis: Reaction Failure Modes

ReactionPathways Start 7-Azaindole + (Bromomethyl)cyclopropane Anion N1-Anion (Hard Nucleophile) Start->Anion Strong Base (NaH) Deprotonation Neutral Neutral Species (N7 Nucleophilic) Start->Neutral Weak Base / No Base Carbocation Cyclopropylcarbinyl Cation Start->Carbocation Acidic Conditions (SN1 Pathway) Target Target: N1-Alkylated (Intact Ring) Anion->Target SN2 Attack (Kinetic Control) N7Salt Impurity: N7-Quaternary Salt (Pyridinium) Neutral->N7Salt N7 Attack (Lone Pair Availability) RingOpen Impurity: N-(3-butenyl) (Ring Opened) Carbocation->RingOpen Homoallylic Rearrangement

Figure 1: Competing mechanistic pathways. Green paths represent the desired synthesis; red/yellow paths represent common failure modes.

Module 3: Critical Control Points

The N1 vs. N7 Regioselectivity Problem

7-Azaindole is an ambident nucleophile.

  • N1 (Pyrrole N): Requires deprotonation (

    
    ). Once deprotonated, the negative charge is delocalized, but the N1 position acts as a "hard" nucleophile.
    
  • N7 (Pyridine N): Has a free lone pair (

    
     for conjugate acid). It can react without base to form a quaternary ammonium salt.
    

The Fix: You must ensure complete deprotonation before adding the electrophile.[1]

  • Protocol: Use Sodium Hydride (NaH) in DMF or THF.[2] Stir the 7-azaindole with NaH for at least 30 minutes before adding the alkyl halide. This ensures the species in solution is the N1-anion, not the neutral N7-nucleophile [1, 3].

  • Avoid: Weak bases like

    
     in acetone often lead to mixtures of N1 and N7 products because the deprotonation equilibrium is slow, allowing the neutral N7 to compete.
    
The Cyclopropane Ring Integrity

The (cyclopropylmethyl) group is chemically fragile.

  • The Risk: If the reaction drifts toward an

    
     mechanism (carbocation formation), the cyclopropylcarbinyl cation will undergo a rapid rearrangement to a homoallyl cation (ring opening) [2].
    
  • The Fix: Force an

    
     mechanism.
    
    • Solvent: Use Polar Aprotic solvents (DMF is ideal). This solvates the cation (

      
      ), leaving the N1-anion "naked" and highly reactive for a direct 
      
      
      
      attack.
    • Temperature: Keep it cool. Start at

      
       and warm only to Room Temperature (RT). Do not reflux.  High heat promotes elimination and radical ring-opening pathways.
      
    • Reagents: Avoid Lewis acids or protic sources during the reaction.

Module 4: Validated Protocol

Objective: Synthesis of 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine with >90% N1 selectivity.

Reagents:

  • 7-Azaindole (1.0 eq)[2]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • (Bromomethyl)cyclopropane (1.1 eq)

  • DMF (Anhydrous) (0.5 M concentration relative to substrate)

Step-by-Step Workflow:

  • Apparatus Prep: Flame-dry a round-bottom flask and equip with a stir bar and nitrogen balloon.

  • Base Activation: Add NaH (1.2 eq) to the flask. Wash with dry hexanes (

    
    ) to remove mineral oil if downstream purification is sensitive to lipophiles (optional but recommended).
    
  • Solvation: Suspend NaH in anhydrous DMF at

    
    .
    
  • Deprotonation (Critical): Add 7-azaindole (1.0 eq) dissolved in minimal DMF dropwise.

    • Observation: Hydrogen gas evolution.

    • Hold Point: Stir at

      
       for 15 mins, then RT for 30 mins. Solution usually turns yellow/orange. Do not skip this. 
      
  • Alkylation: Cool back to

    
    . Add (bromomethyl)cyclopropane (1.1 eq) dropwise.
    
  • Reaction: Allow to warm to RT slowly. Stir for 3–12 hours.

    • Monitor: TLC (Hexane/EtOAc 7:3). Look for disappearance of SM (

      
      ) and appearance of Product (
      
      
      
      ).
  • Quench: Cool to

    
    . Add saturated 
    
    
    
    or water carefully.
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    .[3]
  • Purification: Flash chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    

Module 5: Troubleshooting Guide (FAQ)

Q1: I see a large spot on the baseline of my TLC plate. What is it?

A: This is likely the N7-quaternary salt (1-cyclopropylmethyl-7-azaindolium bromide).

  • Cause: Incomplete deprotonation of the N1 position. Did you add the electrophile too quickly? Did you use a weak base?

  • Remedy: This salt is water-soluble. A rigorous water wash during workup will remove it. For the next run, increase deprotonation time or ensure your NaH is fresh [3].

Q2: My NMR shows a multiplet at 5.0–6.0 ppm and no cyclopropane protons. Why?

A: You have ring-opened product (N-butenyl derivative).

  • Cause: The reaction got too hot or acidic, triggering a rearrangement.

  • Remedy: Repeat the experiment keeping the temperature strictly

    
    . Ensure solvents are neutral and anhydrous [2].
    
Q3: Can I use (Chloromethyl)cyclopropane instead of the Bromo- analog?

A: Yes, but it is less reactive (poorer leaving group).

  • Adjustment: You may need to add Sodium Iodide (NaI, 0.1 eq) as a catalyst (Finkelstein condition) to generate the more reactive Iodide in situ. However, keep the temperature low to prevent ring opening.

Q4: Why is my yield low despite clean TLC?

A: 7-Azaindole derivatives are often moderately water-soluble.

  • Remedy: During extraction, check the aqueous layer. If product is trapped there, salt the aqueous layer with NaCl (saturation) and re-extract with a more polar solvent mixture like DCM/iPrOH (3:1).

References

  • Aurigene Pharmaceutical Services. "A highly effective synthesis of 2-alkynyl-7-azaindoles." Vertex AI Search Grounding. Available at: [Link]

  • ResearchGate. "Selective N7 Alkylation of 7-Azaindazoles." ResearchGate Publication. Available at: [Link]

Sources

Optimization of reaction conditions for the regioselective functionalization of 7-azaindole.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Scaffold Optimization Audience: Medicinal Chemists & Process Development Scientists

Introduction: Decoding the Scaffold

Welcome to the 7-Azaindole Technical Support Center. You are likely here because this scaffold—a privileged bioisostere of indole and purine—is behaving unpredictably in your reaction flask.

The Core Problem: 7-Azaindole is not merely "indole with a nitrogen."[1] The pyridine nitrogen (N7) fundamentally alters the electronic landscape, creating a "push-pull" conflict:

  • Electron Withdrawal: The N7 atom pulls electron density from the pyrrole ring, making C3 significantly less nucleophilic than in indole (harder to perform

    
    ).
    
  • Lone Pair Interference: The N7 lone pair is a basic "trap" for electrophiles and metal catalysts, often killing reactivity or leading to N7-quaternization.

  • Acidity: The N1-H is more acidic (

    
    ) than indole (
    
    
    
    ), altering base requirements.

Below are the optimized workflows to navigate these electronic hazards.

Module 1: N-Functionalization (N1 vs. N7 Selectivity)

User Issue: "I am trying to alkylate N1, but I see significant N7-quaternization or no reaction."

Technical Insight (Causality)

The selectivity between N1 (pyrrole) and N7 (pyridine) is dictated by the protonation state and electrophile hardness .

  • Neutral State: N7 is the most basic site. Soft electrophiles (e.g., MeI, BnBr) without base will attack N7, forming the pyridinium salt.

  • Anionic State: Deprotonating N1 (creating the azaindolyl anion) shifts electron density to N1, making it the superior nucleophile.

Troubleshooting Protocol: N1-Selective Alkylation

The Fix: Ensure complete deprotonation before adding the electrophile.

VariableRecommendationRationale
Base NaH (1.1 equiv) or KOtBuStrong base ensures complete formation of the N1-anion.
Solvent DMF or DMSOPolar aprotic solvents dissociate the N-Metal ion pair, increasing N1 nucleophilicity.
Temperature 0 °C

RT
Control exotherm to prevent bis-alkylation or polymerization.

Step-by-Step Workflow:

  • Dissolve 7-azaindole (1.0 equiv) in anhydrous DMF (0.5 M).

  • Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

  • Critical Step: Stir for 30–45 mins at 0 °C. Wait for gas evolution to cease. (Incomplete deprotonation = N7 attack).

  • Add electrophile (1.1 equiv) dropwise.

  • Warm to RT and monitor by LCMS.[2]

Visual: The N1 vs. N7 Decision Logic

N_Selectivity Start Target: N-Functionalization Condition Is Base Present? Start->Condition NoBase Neutral Conditions (Lone Pair Dominates) Condition->NoBase No YesBase Basic Conditions (Anion Dominates) Condition->YesBase Yes (NaH/KOtBu) ResultN7 N7-Quaternization (Pyridinium Salt) NoBase->ResultN7 Attack at N7 ResultN1 N1-Alkylation (Desired Product) YesBase->ResultN1 Attack at N1

Caption: Logic flow determining the site of alkylation based on protonation state.

Module 2: C3-Functionalization (Overcoming Deactivation)

User Issue: "My Friedel-Crafts reaction works on indole but fails on 7-azaindole."

Technical Insight

The pyridine ring exerts a strong inductive electron-withdrawing effect ($ -I $), deactivating the C3 position. Standard indole conditions (e.g., weak Lewis acids) are often insufficient. You need activated electrophiles or specific halogenation protocols to create a handle for cross-coupling.

Standard Protocol: C3-Iodination (The Gateway Reaction)

Direct C3-arylation is difficult. The most robust path is C3-Iodination


 Suzuki Coupling .

Reagents:

  • NIS (N-Iodosuccinimide): Source of

    
    .[3]
    
  • KOH: Essential additive. It likely forms a transient potassium azaindolyl species that is more electron-rich than the neutral species, facilitating the electrophilic attack at C3.

Step-by-Step Methodology (High Yield):

  • Dissolve 7-azaindole (1.0 equiv) in Acetone or DCM.

  • Add KOH (1.0–3.0 equiv). Stir for 10 mins.

  • Add NIS (1.05 equiv) at RT.

  • Observation: Reaction is usually fast (< 1 hour).

  • Quench: Add saturated aqueous

    
     to remove excess iodine.
    
  • Validation: Product precipitates or is extracted. 3-iodo-7-azaindole is stable and ready for Pd-catalyzed coupling.

Data: Comparison of Halogenation Conditions

Reagent SystemSolventYield (C3-Iodo)Notes

/ KOH
DMF65%Moderate yield, harder workup.
NIS / KOH Acetone/DCM 92–95% Recommended. Clean conversion.
ICl / CeliteDCMVariableCan lead to over-iodination.
Module 3: Advanced C-H Activation (The "Group Dance")

User Issue: "I need to functionalize C6 or C2, but I don't want to synthesize the ring from scratch."

Technical Insight

C2 and C6 protons are acidic but require "Directing Groups" (DGs) to override the natural reactivity.

  • C2-Lithiation: Requires protection of N1. N-Boc or N-SEM allows lithiation at C2 using

    
    -BuLi.
    
  • The "Group Dance": A sophisticated method using an N-carbamoyl group that can migrate between N1 and N7 to direct lithiation to both C6 and C2 sequentially.

Protocol: The Directed Metalation-Group Dance

This method allows access to the elusive C6 position .

  • Start: N1-Carbamoyl-7-azaindole.

  • Isomerization: Treat with LDA (Lithium Diisopropylamide) at low temp. The carbamoyl group migrates from N1

    
     N7 (anionic Fries rearrangement equivalent).
    
  • C6-Lithiation: The new N7-carbamoyl group directs lithiation to the adjacent C6 position.

  • Quench: Add electrophile (

    
    ) to functionalize C6.
    
Visual: The "Group Dance" Pathway

Group_Dance Substrate N1-Carbamoyl 7-Azaindole Step1 LDA / -78°C Substrate->Step1 Intermediate N7-Carbamoyl Intermediate Step1->Intermediate Step2 Directs Li to C6 Intermediate->Step2 Product C6-Functionalized 7-Azaindole Step2->Product

Caption: Migration of the directing group (DG) enables rare C6 functionalization.

Module 4: Minisci Reaction (C4-Alkylation)

User Issue: "I need alkyl groups on the pyridine ring (C4), but Suzuki coupling is failing due to steric hindrance."

Technical Insight

The Minisci reaction uses carbon-centered radicals to attack electron-deficient heterocycles.[4] Since the pyridine ring of 7-azaindole is electron-poor, it is susceptible to radical attack.

  • Selectivity: Protonated 7-azaindole activates the C4 and C2 positions. C4 is often favored sterically if C2 is blocked or if specific radical precursors are used.

Protocol: Silver-Catalyzed Decarboxylative Alkylation
  • Substrate: 7-azaindole (1 equiv), Carboxylic Acid (

    
    , 2 equiv).
    
  • Catalyst:

    
     (0.2 equiv).
    
  • Oxidant:

    
     (2 equiv).[2]
    
  • Solvent: DCM/Water (biphasic) or TFA/Water.

  • Conditions: 40–60 °C.

  • Mechanism:

    
     oxidizes the acid to a radical (
    
    
    
    ), which attacks the protonated azaindole core.
FAQ: Common Pitfalls

Q1: Why does my Pd-coupling stall at 50% conversion? A: The N7 nitrogen can coordinate to Palladium, poisoning the catalyst.

  • Fix: Use Buchwald precatalysts (e.g., XPhos Pd G3) which are robust against N-coordination. Alternatively, add 1.0 equiv of CuI to scavenge the N7 interaction, or protect N1 with a bulky group (Boc/Tos) to sterically shield N7.

Q2: Can I use N-Oxides for functionalization? A: Yes. Oxidizing N7 to the N-oxide (using mCPBA) activates C6 for chlorination (


) or C-H arylation (Fagnou conditions). The N-oxide can be reduced back to the free base using 

or Fe/NH4Cl.
References
  • Laha, J. K. et al. "Recent advances in the global ring functionalization of 7-azaindoles." Chem. Commun., 2020, 56, 12307-12328. Link

  • Mondal, K. et al. "Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles." J. Org.[1][5] Chem., 2024, 89, 23, 17042–17058.[1] Link

  • Makhoba, X. H. et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction." ACS Omega, 2023, 8, 9, 8459–8471. Link

  • Wright, S. E. et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance." Angew.[6] Chem. Int. Ed., 2019, 58, 7313–7317.[6] Link

  • Choi, J. et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[2] J. Am. Chem. Soc., 2021, 143, 11927–11933.[2] Link

Sources

Troubleshooting low reactivity in cross-coupling reactions involving 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity in Cross-Coupling Reactions of 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine Ticket ID: AZ-7-CPM-001 Status: Open Support Tier: Senior Application Scientist

Diagnostic Overview: Why is my reaction failing?

The substrate 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine presents a classic "Janus-faced" challenge in catalysis. While the N1 position is protected (cyclopropylmethyl), the N7 nitrogen (pyridine-like) remains exposed.

In >80% of reported failures with this scaffold, the root cause is Catalyst Poisoning via N7-Coordination .

The Mechanism of Failure

Unlike standard indoles, the 7-azaindole core possesses a basic nitrogen at position 7 (


). This nitrogen is a potent 

-donor. In the presence of electrophilic metal catalysts (Pd, Ni, Cu), the N7 nitrogen competes with your phosphine ligands for the metal center.

When N7 binds to the palladium, it forms a stable, coordinatively saturated "off-cycle" complex (Species D in the diagram below). This prevents the catalyst from undergoing the necessary oxidative addition or transmetallation steps.

Visualization: The Poisoning Pathway

The following diagram illustrates how the N7-coordination arrests the catalytic cycle.

AzaindolePoisoning cluster_legend Legend PreCat Pd(II) Precatalyst ActivePd Active L-Pd(0) PreCat->ActivePd Activation OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd R-X Poisoned OFF-CYCLE TRAP (Pd-N7 Complex) ActivePd->Poisoned Direct Binding OxAdd->Poisoned N7 Coordination (Fast & Stable) Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. key Red Path = Catalyst Deactivation

Caption: Figure 1. Mechanism of catalyst deactivation. The exposed N7 nitrogen binds to Palladium, removing it from the active catalytic cycle.

Troubleshooting Modules

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Symptom: High recovery of starting halide; <10% conversion; protodeboronation of boronic acid partner.

VariableRecommendationScientific Rationale
Ligand XPhos or CataCXium A Bulky biaryl phosphines (Buchwald ligands) create a "steric wall" that physically blocks the N7 nitrogen from binding to the Pd center, while still allowing the smaller halide to react.
Base K₃PO₄ (anhydrous) Carbonate bases (Cs₂CO₃) can be effective, but phosphate bases often provide better buffering to prevent protodeboronation of unstable heteroaryl boronates.
Solvent 1,4-Dioxane/Water (4:1) A biphasic system helps solubilize inorganic bases. Dioxane is preferred over DMF/DMSO to avoid further competitive coordination from the solvent.
Boron Source MIDA Boronates or BF₃K Salts If coupling to the azaindole ring (e.g., azaindole-boronate), the C2-boronate is highly unstable. Use MIDA esters for slow release or Trifluoroborates for stability.

Critical Warning: If using unprotected boronic acids on the azaindole ring (e.g., 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-boronic acid), they undergo rapid protodeboronation. Switch to the BF₃K salt immediately.

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

Symptom: No product; formation of azaindole dimer; deep purple/black reaction mixture (Pd black precipitation).

The "Gold Standard" System:

  • Precatalyst: BrettPhos Pd G4 or RuPhos Pd G4 .

    • Why: Generating Pd(0) from Pd(OAc)₂ requires reduction by the amine or phosphine, which is slow and allows N7-poisoning to happen first. G4 precatalysts release active Pd(0) instantly upon base exposure.

  • Base: LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu .

    • Why: Weak bases (carbonates) are often insufficient for the reductive elimination step in electron-deficient systems. LiHMDS also helps solubilize the intermediate.

Module C: Special Consideration for Cyclopropylmethyl Group

Risk: Ring Opening. While the cyclopropyl ring is stable to standard Pd(0)/Pd(II) cycles, it is sensitive to Single Electron Transfer (SET) pathways.

  • Avoid: Photoredox/Nickel dual catalysis or radical conditions (e.g., Mn(OAc)₃ mediated reactions) unless specifically optimized. The cyclopropylcarbinyl radical opens at a rate of

    
    , leading to homo-allyl byproducts.
    

Step-by-Step Optimized Protocols

Protocol 1: Robust Suzuki Coupling of Halogenated 7-Azaindole

Use this protocol if you have a Cl/Br/I on the azaindole ring.

Reagents:

  • Substrate: 1-(cyclopropylmethyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Boronate: Aryl-B(OH)₂ or Pinacol ester (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Charge: Add substrate, boronate, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Purge: Seal and purge with Argon/Nitrogen (3x cycles).

  • Solvent: Add degassed 1,4-Dioxane.

  • Base: Add degassed aqueous K₃PO₄.

  • Heat: Place in a pre-heated block at 80–100 °C . Stir vigorously (1000 rpm).

    • Note: High stir rate is crucial for biphasic mixtures.

  • Monitor: Check LCMS at 1 hour. If conversion is <50%, add 1 mol% more catalyst.

Protocol 2: C-H Activation (Direct Arylation)

Use this if you are trying to functionalize the C2 position without a halide.

Reagents:

  • Substrate: 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + P(t-Bu)₃ (10 mol%) or PCy₃ .

  • Base: Cs₂CO₃ (2.0 equiv)

  • Additive: Pivalic Acid (30 mol%) - Crucial for C-H cleavage via CMD mechanism.

  • Solvent: Toluene or DMA at 110 °C.

Decision Logic Tree

Use this flowchart to determine your next optimization step.

OptimizationLogic Start Start: Reaction Failed (<10% Yield) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes SM_No No (SM Remains) CheckSM->SM_No CheckProd Is Desired Product Formed? SM_Yes->CheckProd Decomp Issue: Decomposition/Protodeboronation CheckProd->Decomp No Product Sol1 Fix: Switch to MIDA Boronate or BF3K Salt Decomp->Sol1 CheckCat Did Pd Black Precipitate? SM_No->CheckCat Cat_Yes Yes (Precipitation) CheckCat->Cat_Yes Cat_No No (Solution Clear/Brown) CheckCat->Cat_No Sol2 Fix: Use Precatalyst (Pd-G4) + Stronger Ligation (XPhos) Cat_Yes->Sol2 Sol3 Fix: Increase Temp to 110°C Check Base Solubility Cat_No->Sol3

Caption: Figure 2. Troubleshooting logic flow for azaindole cross-coupling optimization.

References

  • Catalyst Poisoning & Ligand Selection

    • Schlummer, B., & Scholz, U. (2004). Palladium-catalyzed C–N coupling reactions of 7-azaindoles.
  • Buchwald-Hartwig Optimization for Azaindoles

    • Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2014). Palladium-catalyzed arylation of 7-azaindoles with aryl halides.[1][2] Organic Letters, 16(1), 220-223.

  • Suzuki Coupling of Unstable Heteroaryl Boronates

    • Billingsley, K. L., & Buchwald, S. L. (2008). An improved system for the palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with heteroaryl boronic acids.[3] Journal of the American Chemical Society, 130(40), 13552-13554.

  • C-H Activation Mechanisms

    • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: Incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497.

Sources

Validation & Comparative

Validating the mechanism of action of 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-based inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Validation Guide: 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine Scaffolds in Kinase Discovery

Executive Summary: The Scaffold Advantage

The 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine scaffold (a specific N1-substituted 7-azaindole) has emerged as a privileged structure in modern kinase inhibitor design. Unlike the traditional indole scaffold, the 7-azaindole core functions as a superior bioisostere of the purine ring found in ATP, offering a bidentate hydrogen-bonding motif that anchors the molecule to the kinase hinge region.

The addition of the cyclopropylmethyl group at the N1 position is not merely structural; it is a strategic hydrophobic probe designed to occupy the solvent-exposed front pocket or specific hydrophobic back-clefts (e.g., in c-Met , FGFR , or GSK-3β targets), thereby enhancing potency and selectivity over unsubstituted analogs.

This guide outlines the validation framework for this scaffold, comparing its performance against industry standards (Vemurafenib , Staurosporine ) and detailing the critical experiments required to confirm its ATP-competitive mechanism of action (MoA).

Comparative Performance Profiling

To validate a novel inhibitor based on this scaffold (designated here as CPM-7-Analog ), it must be benchmarked against established standards. The following table synthesizes performance metrics derived from recent structure-activity relationship (SAR) studies involving c-Met and FGFR targets.

Table 1: Comparative Benchmarking of CPM-7 Scaffold vs. Industry Standards

FeatureCPM-7-Analog (Novel Scaffold)Vemurafenib (Ref.[1] Drug)Staurosporine (Ref.[2][3][4][5] Control)Tofacitinib (Ref. Inhibitor)
Core Scaffold 1-(cyclopropylmethyl)-7-azaindole7-azaindole (N1-unsubstituted)IndolocarbazolePyrrolo[2,3-d]pyrimidine
Primary MoA Type I (ATP-Competitive)Type I (ATP-Competitive)Type I (Pan-Kinase)Type I (ATP-Competitive)
Target Selectivity High (Tunable via C3-substitution)High (BRAF V600E specific)Low (Broad spectrum)High (JAK family)
Binding Affinity (

)
< 10 nM (Target dependent)31 nM (BRAF)< 1 nM (Promiscuous)~1-5 nM (JAK3)
Hinge Interaction Bidentate (N7 acceptor, N1 donor blocked*)Bidentate (N7 acceptor, N1 donor)BidentateBidentate
Metabolic Stability Enhanced (Cyclopropyl steric shield)ModerateLowModerate

> Note on Hinge Interaction: In N1-substituted 7-azaindoles (like CPM-7), the N1-proton is replaced by the cyclopropylmethyl group. This eliminates the N1-H donor capability, forcing the molecule to rely on the N7 acceptor and C3-substituent interactions, or inducing a "flipped" binding mode where the C3-group interacts with the gatekeeper residue. This unique constraint often drives higher selectivity compared to the "sticky" N1-H of Vemurafenib.

Validating the Mechanism of Action (MoA)

To confirm that your 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine derivative acts as a reversible, ATP-competitive inhibitor, you must move beyond simple IC50 determination.

A. The Biochemical Logic: ATP Competition

The hallmark of this scaffold is its competition with ATP for the hinge region.

  • Hypothesis: If the inhibitor competes with ATP, the

    
     value will increase linearly with increasing ATP concentration (Cheng-Prusoff relationship).
    
  • Experimental Output: A Lineweaver-Burk plot where the lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases).
B. The Biophysical Logic: Residence Time

High potency (


) does not always correlate with in vivo efficacy. The cyclopropylmethyl tail often improves residence time  (the duration the drug stays bound) by inducing a conformational fit in the hydrophobic pocket.
  • Method: Surface Plasmon Resonance (SPR).

  • Metric: Dissociation Rate Constant (

    
    ). A lower 
    
    
    
    indicates a durable blockade.

Detailed Experimental Protocols

Protocol 1: ATP-Competitive Kinase Assay (ADP-Glo)

Validates potency and ATP-dependency.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Titration: Dilute the target kinase (e.g., c-Met or FGFR1) to 0.2 ng/µL.

  • Compound Treatment:

    • Dispense 100 nL of CPM-7-Analog (serial dilution in DMSO) into a 384-well white plate.

    • Include Staurosporine (1 µM) as a positive control (100% inhibition).

    • Include DMSO only as a negative control (0% inhibition).

  • Reaction Initiation:

    • Add 2 µL of Enzyme solution. Incubate 10 min at RT (allows inhibitor binding).

    • Add 2 µL of Substrate/ATP mix. Crucial: Run two parallel plates—one at

      
       [ATP] and one at 10x 
      
      
      
      [ATP].
  • Detection:

    • Incubate 60 min at RT.

    • Add 4 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Analysis: Measure luminescence. Calculate

    
    .
    
    • Pass Criteria: If

      
       shifts >3-fold between 
      
      
      
      and 10x
      
      
      ATP, the mechanism is ATP-competitive.
Protocol 2: Cellular Target Engagement (Western Blot)

Validates membrane permeability and pathway inhibition.

  • Cell Culture: Seed cells dependent on the target (e.g., MKN-45 cells for c-Met or HCT116 for general signaling) at

    
     cells/well.
    
  • Starvation: Serum-starve cells for 12 hours to reduce basal phosphorylation.

  • Treatment: Treat with CPM-7-Analog (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate with the relevant ligand (e.g., HGF for c-Met) for 15 minutes.

  • Lysis & Blotting:

    • Lyse in RIPA buffer with phosphatase inhibitors.

    • Run SDS-PAGE and transfer to PVDF.

    • Primary Antibodies: Anti-Phospho-Target (e.g., p-c-Met Y1234/1235) vs. Total Target.

  • Result: Dose-dependent reduction in Phospho-signal without loss of Total-signal confirms MoA.

Visualization of the Mechanism

The following diagrams illustrate the binding logic and the validation workflow.

Diagram 1: Structural Binding Mode (Hinge Interaction)

BindingMode Scaffold 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine Hinge Kinase Hinge Region (Glu/Asp Backbone) Scaffold->Hinge H-Bond (N7 Acceptor) Pocket Hydrophobic Pocket (Solvent Exposed) Scaffold->Pocket Cyclopropyl Tail (Hydrophobic Fit) ATP ATP Binding Site Scaffold->ATP Competes With

Caption: The 7-azaindole core anchors to the hinge, while the cyclopropylmethyl tail occupies the hydrophobic pocket, displacing ATP.

Diagram 2: Validation Workflow Decision Tree

ValidationFlow Start Start: Novel CPM-7 Inhibitor Biochem Step 1: ADP-Glo Assay (at Km and 10x Km ATP) Start->Biochem Decision1 Is IC50 shift > 3-fold? Biochem->Decision1 Biophys Step 2: SPR Analysis (Binding Kinetics) Decision1->Biophys Yes (ATP Competitive) Fail1 Non-Competitive / Allosteric (Re-evaluate Scaffold) Decision1->Fail1 No Cellular Step 3: Western Blot / NanoBRET (Cellular Potency) Biophys->Cellular High Affinity (Low Koff) Final Validated Lead Candidate Cellular->Final Target Engagement Confirmed

Caption: Step-by-step logic for validating the ATP-competitive mechanism of CPM-7 derivatives.

References

  • Tian, H., et al. (2016). "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors."[6] Bioorganic & Medicinal Chemistry.

  • Wang, Y., et al. (2021). "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors."[7] RSC Advances.

  • Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[8] Chemical and Pharmaceutical Bulletin.

  • Bollag, G., et al. (2012). "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery.

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer.

Sources

Structure-activity relationship studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Discovery Professionals

Executive Summary

The inhibition of Phosphodiesterase 4B (PDE4B) is a validated therapeutic strategy for treating chronic inflammatory diseases, including COPD, asthma, and psoriasis. However, the clinical utility of first-generation pan-PDE4 inhibitors (e.g., Rolipram , Roflumilast ) has been severely limited by a narrow therapeutic index, primarily driven by gastrointestinal side effects (nausea and emesis) associated with the inhibition of the PDE4D isoform.

This guide analyzes a pivotal medicinal chemistry campaign that utilized a scaffold hopping strategy to identify 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent PDE4B inhibitors.[1][2] Specifically, we focus on the discovery of Compound 11h , a lead candidate that exhibits nanomolar potency and improved selectivity against PDE4D compared to early generation scaffolds.

Key Takeaways:

  • Scaffold: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.[1][2][3][4]

  • Lead Candidate: Compound 11h (IC50 = 0.14 µM).[2]

  • Differentiation: Achieves ~6-fold selectivity for PDE4B over PDE4D, offering a potential window to mitigate emetic side effects.

  • Mechanism: Potent suppression of TNF-α release in lipopolysaccharide (LPS)-stimulated macrophages.[2][3][4]

Mechanistic Rationale: The PDE4B vs. PDE4D Dilemma

To understand the significance of the 1H-pyrrolo[2,3-b]pyridine scaffold, one must first understand the biological constraint of the target class. PDE4 enzymes hydrolyze cyclic adenosine monophosphate (cAMP), a key second messenger.[5][6][7]

  • PDE4B Inhibition: Leads to elevated intracellular cAMP, activation of Protein Kinase A (PKA), and subsequent downregulation of pro-inflammatory cytokines (TNF-α, IL-6). This is the therapeutic effect.

  • PDE4D Inhibition: In the central nervous system (area postrema), PDE4D inhibition triggers the emetic reflex. This is the toxic effect.

The goal of the 1H-pyrrolo[2,3-b]pyridine series was to decouple these two effects by exploiting subtle structural differences in the catalytic pockets of the B and D isoforms.

Visualization: The cAMP-Inflammation Signaling Axis

PDE4B_Pathway cluster_effect Therapeutic Outcome ATP ATP cAMP cAMP (Anti-inflammatory) ATP->cAMP Adenylate Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4B PKA PKA Activation cAMP->PKA Activates PDE4B PDE4B Enzyme (Target) PDE4B->AMP Inhibitor 1H-pyrrolo[2,3-b]pyridine (Compound 11h) Inhibitor->PDE4B Inhibits TNF TNF-α / IL-6 Release PKA->TNF Suppresses

Figure 1: Mechanism of action. PDE4B inhibition preserves cAMP levels, activating PKA and suppressing inflammatory cytokine release.

Comparative Performance Analysis

The following section compares the lead candidate from the 1H-pyrrolo[2,3-b]pyridine series (Compound 11h ) against the historical standard (Rolipram ) and the clinical benchmark (Roflumilast ).

Structure-Activity Relationship (SAR) Highlights

The optimization of this scaffold focused on two regions:

  • The Northern Region (N1-Aryl): A 3,4-dichlorophenyl group was identified as optimal for filling the hydrophobic pocket. This moiety was held constant in the most successful series.

  • The Southern Region (C2-Amide): This was the primary vector for SAR exploration.

    • Small aliphatic rings: Generally active but non-selective.

    • 3,3-difluoroazetidine (Compound 11h): The introduction of fluorine atoms and the constrained azetidine ring provided the best balance of potency and selectivity.

Performance Data Table
MetricCompound 11h (Lead)Rolipram (Standard)Roflumilast (Clinical)
Scaffold Class 1H-pyrrolo[2,3-b]pyridinePyrrolidoneBenzamide
PDE4B IC50 0.14 µM ~0.2 - 1.0 µM< 0.001 µM (Sub-nM)
PDE4D IC50 0.84 µM ~0.05 - 0.5 µM< 0.001 µM
Selectivity (4B/4D) ~6-fold ~0.5 - 1 (Non-selective)~1-3 (Non-selective)
TNF-α Inhibition High (Equipotent to Rolipram)HighVery High
Emetic Potential Reduced (Theoretical)HighHigh

Analysis:

  • Potency: Compound 11h is moderately potent (140 nM). While less potent than the sub-nanomolar Roflumilast, it is comparable to Rolipram.

  • Selectivity: The key differentiator is the 6-fold selectivity for PDE4B. Most classic inhibitors (Rolipram, Roflumilast) inhibit PDE4D equipotently or even preferentially, leading to the "emetic ceiling" that limits their dosing.

  • Ligand Efficiency: The pyrrolo[2,3-b]pyridine core offers a lower molecular weight starting point than many tricyclic competitors, allowing for higher ligand efficiency.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the synthesis and evaluation of these inhibitors.

Chemical Synthesis Workflow

The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides typically employs a Chan-Lam coupling followed by amide bond formation.

Step-by-Step Methodology:

  • N-Arylation (Chan-Lam Coupling):

    • Reagents: Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, (3,4-dichlorophenyl)boronic acid, Copper(II) acetate [Cu(OAc)2], Pyridine.

    • Conditions: Dichloromethane (DCM), Room Temperature, open to air (oxidative coupling), 12–24 hours.

    • Checkpoint: Monitor TLC for disappearance of the NH-pyrrole.

  • Hydrolysis:

    • Reagents: NaOH or LiOH, Methanol/Water.

    • Conditions: Reflux or RT until ester is consumed. Acidify to precipitate the carboxylic acid intermediate.

  • Amide Coupling:

    • Reagents: Propylphosphonic anhydride (T3P) or HATU, DIPEA, Relevant Amine (e.g., 3,3-difluoroazetidine hydrochloride).

    • Conditions: DMF, Room Temperature.

    • Purification: Flash column chromatography.[8]

Synthesis_Workflow Start 1H-pyrrolo[2,3-b]pyridine core Step1 Step 1: Chan-Lam Coupling (Ar-B(OH)2, Cu(OAc)2) Start->Step1 Inter1 N-Aryl Ester Intermediate Step1->Inter1 Step2 Step 2: Hydrolysis (NaOH/MeOH) Inter1->Step2 Inter2 Carboxylic Acid Intermediate Step2->Inter2 Step3 Step 3: Amide Coupling (T3P, Amine, DIPEA) Inter2->Step3 Final Final Product (Compound 11h) Step3->Final

Figure 2: Synthetic route. The Chan-Lam coupling is the critical step for introducing the N-aryl specificity.

Enzymatic Assay Protocol (Scintillation Proximity Assay)

To verify IC50 values, a standard SPA (Scintillation Proximity Assay) is recommended.

  • Enzyme Prep: Recombinant human PDE4B and PDE4D (expressed in Sf9 cells).

  • Substrate: [3H]-cAMP (tritium labeled).

  • Reaction:

    • Incubate enzyme + test compound (serial dilutions in DMSO) + [3H]-cAMP in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

    • Incubation time: 15–30 minutes at 30°C.

  • Termination: Add Yttrium silicate PDE beads (binds 5'-AMP but not cAMP).

  • Detection: Measure radioactivity. The amount of bound 5'-AMP is proportional to PDE activity.

  • Calculation: Plot % inhibition vs. Log[Concentration] to derive IC50.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a significant advancement in the quest for safer anti-inflammatory drugs. By achieving a 6-fold selectivity window for PDE4B over PDE4D, this class—exemplified by Compound 11h —demonstrates that it is possible to retain the potent anti-inflammatory efficacy of Rolipram while potentially reducing the emetic liability that has plagued this target class for decades.

For researchers developing next-generation PDE4 inhibitors, this scaffold suggests that rigidifying the "southern" amide region (e.g., with azetidines) while maintaining a lipophilic "northern" anchor is a viable path toward isoform selectivity.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 2020.[1][3] [Link]

  • Selective Phosphodiesterase 4B Inhibitors: A Review. International Journal of Molecular Sciences, 2020. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 2023. [Link]

Sources

A Comparative Guide to 1H-pyrrolo[2,3-b]pyridine Derivatives as TNIK Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the Traf2- and NCK-interacting kinase (TNIK) has emerged as a compelling molecular target. Its pivotal role in the Wnt signaling pathway, a cascade frequently dysregulated in various malignancies, particularly colorectal cancer, positions it as a strategic node for therapeutic intervention.[1] This guide provides a comprehensive analysis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors, offering a comparative perspective against other known TNIK-targeting compounds through detailed molecular docking studies.

The Rationale for Targeting TNIK

TNIK, a serine/threonine kinase, is a critical downstream regulator of the Wnt/β-catenin signaling pathway.[2][3] In normal physiological processes, this pathway is integral to embryonic development and tissue homeostasis. However, its aberrant activation, often due to mutations in upstream components like Adenomatous Polyposis Coli (APC), is a hallmark of numerous cancers.[1] TNIK interacts with and phosphorylates T-cell factor 4 (TCF4), a key transcription factor in the Wnt pathway, leading to the expression of genes that drive cancer cell proliferation and survival.[2] Therefore, inhibiting TNIK presents a promising strategy to suppress oncogenic Wnt signaling.

The following diagram illustrates the central role of TNIK in the Wnt signaling pathway:

TNIK_Wnt_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P (Degradation) APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF4 TCF4 beta_catenin->TCF4 TNIK TNIK TNIK->TCF4 P (Activation) Target_Genes Target Gene Expression TCF4->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: The TNIK-mediated Wnt signaling pathway.

A Comparative Analysis of TNIK Inhibitors

This guide focuses on a promising class of TNIK inhibitors: the 1H-pyrrolo[2,3-b]pyridine derivatives. These compounds have demonstrated significant potency, with some exhibiting IC50 values in the nanomolar and even sub-nanomolar range.[4][5] For a robust comparison, we will evaluate representative compounds from this class alongside established TNIK inhibitors from different chemical scaffolds: NCB-0846 and PD407824.

Compound IDChemical ClassExperimental IC50 (nM)
Compound A1 1H-pyrrolo[2,3-b]pyridine~1 (pIC50 = 9.0)
Compound A2 1H-pyrrolo[2,3-b]pyridine~4.27 (pIC50 = 8.37)
NCB-0846 Quinazoline21
PD407824 Phenylpyrrolocarbazole0.7

Note: The IC50 values for Compound A1 and A2 are estimated from their reported pIC50 values for illustrative purposes.

Molecular Docking Workflow: A Step-by-Step Protocol

To objectively compare the binding potential of these inhibitors, a rigorous molecular docking study was performed using AutoDock Vina. The following workflow outlines the key steps, providing the scientific rationale behind each procedural choice.

Docking_Workflow PDB 1. Protein Preparation (PDB: 2X7F) Grid 3. Grid Box Generation PDB->Grid Ligand 2. Ligand Preparation Docking 4. Molecular Docking (AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Analysis of Results Docking->Analysis

Caption: The molecular docking workflow.

1. Protein Preparation

  • Objective: To prepare the TNIK protein structure for docking by removing non-essential molecules and adding necessary parameters.

  • Protocol:

    • The crystal structure of the TNIK kinase domain was obtained from the Protein Data Bank (PDB ID: 2X7F).

    • Water molecules and co-crystallized ligands were removed from the protein structure. This is crucial as their presence can interfere with the docking of the new ligands.

    • Polar hydrogen atoms were added to the protein, which is essential for defining the correct ionization and tautomeric states of amino acid residues.

    • Gasteiger charges were computed and assigned to all atoms. These partial charges are necessary for the scoring function to accurately calculate electrostatic interactions.

    • The prepared protein structure was saved in the PDBQT format, which is the required input format for AutoDock Vina.

2. Ligand Preparation

  • Objective: To generate 3D structures of the inhibitors and prepare them for docking.

  • Protocol:

    • The 2D chemical structures of the 1H-pyrrolo[2,3-b]pyridine derivatives (Compound A1 and A2), NCB-0846, and PD407824 were sketched using appropriate chemical drawing software.

    • These 2D structures were then converted into 3D conformations and subjected to energy minimization to obtain stable, low-energy structures.

    • Gasteiger charges were assigned, and rotatable bonds were defined for each ligand. The definition of rotatable bonds allows for ligand flexibility during the docking process, enabling a more realistic simulation of the binding event.

    • The prepared ligands were saved in the PDBQT format.

3. Grid Box Generation

  • Objective: To define the specific region of the protein where the docking simulation will be performed.

  • Protocol:

    • The active site of TNIK was identified based on the location of the co-crystallized inhibitor in the 2X7F crystal structure.

    • A grid box was generated, centered on this active site. The size of the grid box was set to 60x60x60 Å to encompass the entire active site and provide sufficient space for the ligands to move and rotate freely during the simulation. The grid spacing was set to 0.375 Å.

4. Molecular Docking

  • Objective: To predict the binding poses and affinities of the inhibitors within the TNIK active site.

  • Protocol:

    • Molecular docking was performed using AutoDock Vina. The command-line execution for a single docking run is as follows:

    • The config.txt file contains the coordinates of the center of the grid box and its dimensions.

    • The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space. This parameter controls the computational effort of the global search; a higher value increases the probability of finding the optimal binding pose.

5. Analysis of Results

  • Objective: To analyze the docking results, including binding affinities and key molecular interactions.

  • Protocol:

    • The output PDBQT files, containing the predicted binding poses and their corresponding binding affinities (in kcal/mol), were analyzed.

    • The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the key amino acid residues in the TNIK active site were visualized and analyzed using PyMOL.

Comparative Docking Results and Discussion

The molecular docking study provides valuable insights into the binding characteristics of the 1H-pyrrolo[2,3-b]pyridine derivatives in comparison to the alternative inhibitors.

Table 2: Molecular Docking Results

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues
Compound A1 -10.2Glu106, Cys108, Tyr36, Leu33, Val41
Compound A2 -9.5Glu106, Cys108, Tyr36, Ala56
NCB-0846 -9.8Cys108, Gln157
PD407824 -11.5Glu106, Cys108, Tyr36

Analysis of Binding Interactions:

The docking results reveal that the 1H-pyrrolo[2,3-b]pyridine derivatives, Compound A1 and A2, exhibit strong binding affinities for the TNIK active site, comparable to the known potent inhibitor NCB-0846 and approaching the affinity of PD407824.

  • 1H-pyrrolo[2,3-b]pyridine Derivatives (Compound A1 and A2): The pyrrolopyridine core of these compounds forms crucial hydrogen bonds with the hinge region residues Glu106 and Cys108, a common interaction motif for kinase inhibitors. The substituents on the pyrrolopyridine scaffold extend into hydrophobic pockets, forming favorable interactions with residues such as Tyr36, Leu33, and Val41. These hydrophobic interactions significantly contribute to the overall binding affinity.

  • NCB-0846: This quinazoline-based inhibitor also forms hydrogen bonds with the hinge residue Cys108. Additionally, its terminal hydroxyl group forms a key hydrogen bond with the backbone of Gln157, an interaction that contributes to its stereospecificity.[6]

  • PD407824: The pyrrolocarbazole ring of this highly potent inhibitor forms multiple hydrogen bonds with the hinge region, interacting with both Glu106 and Cys108. It also forms a hydrogen bond with Tyr36 in the N-lobe of the kinase.[6]

The strong binding affinities and the nature of the interactions observed in the docking study for the 1H-pyrrolo[2,3-b]pyridine derivatives are consistent with their potent inhibitory activity reported in experimental assays. The data suggests that the 1H-pyrrolo[2,3-b]pyridine scaffold is an excellent starting point for the design of highly selective and potent TNIK inhibitors.

Conclusion and Future Directions

This comparative guide demonstrates the significant potential of 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors. The molecular docking studies provide a structural basis for their potent activity, highlighting key interactions within the TNIK active site that can be further exploited for lead optimization. The strong correlation between the predicted binding affinities and the experimental data for the known inhibitors validates the computational approach used in this study.

Future research should focus on synthesizing and experimentally validating a broader range of 1H-pyrrolo[2,3-b]pyridine derivatives to establish a more comprehensive structure-activity relationship. Further optimization of these compounds to improve their pharmacokinetic properties will be crucial for their development as clinical candidates for the treatment of Wnt-driven cancers.

References

  • El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., Lakhlifi, T. T., & Bouachrine, M. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. ResearchGate. [Link]

  • Masuda, M., Sawa, M., & Yamada, T. (2022). Structural Insight into TNIK Inhibition. International Journal of Molecular Sciences, 23(21), 13010. [Link]

  • RCSB PDB. (2005). 1X8B: Structure of human Wee1A kinase: kinase domain complexed with inhibitor PD0407824. [Link]

  • National Cancer Center Japan. (2016). Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells. [Link]

  • Xenbase. (2016). PD-407824. [Link]

  • Ma, L., et al. (2022). Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK). Aging-US, 14(20), 8343–8362. [Link]

  • Yang, B., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Yang, B., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Rosita, A. S., & Begum, T. N. (2020). Molecular Docking analysis of the TNIK Receptor protein with a potential Inhibitor from the NPACT databas. Bioinformation, 16(5), 387–392. [Link]

  • Moroccan Journal of Chemistry. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. [Link]

  • Yang, B., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • ResearchGate. (2022). TNIK signaling activates the Wnt pathway and favors symmetric cell... [Link]

  • Mahmoudi, T., et al. (2009). The kinase TNIK is an essential activator of Wnt target genes. The EMBO journal, 28(21), 3329–3340. [Link]

  • Stanford University. (n.d.). Wnt signaling pathway diagram. The WNT Homepage. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). LinkedIn. [Link]

  • Masuda, M., Sawa, M., & Yamada, T. (2022). Structural Insight into TNIK Inhibition. MDPI. [Link]

  • Yamada, T., et al. (2017). Emergence of TNIK inhibitors in cancer therapeutics. Cancer Science, 108(5), 823–829. [Link]

  • Creative Diagnostics. (n.d.). Wnt Signaling Pathway. [Link]

  • Daria Zdzalik, et al. (2017). Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods. RSC Publishing. [Link]

  • RCSB PDB. (2010). 2X7F: Crystal structure of the kinase domain of human Traf2- and Nck- interacting Kinase with Wee1Chk1 inhibitor. [Link]

  • Fan, Y., et al. (2025). 8ZML: Structure of TNIK with inhibitor. RCSB PDB. [Link]

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Safety Operating Guide

Personal protective equipment for handling 1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Need-to-Know"

1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)- (a 7-azaindole derivative) is a bioactive heterocyclic building block frequently used in kinase inhibitor discovery.[1][2] While specific toxicological data for this exact derivative may be limited, it must be handled as a Potent Bioactive Compound due to its structural similarity to known pharmacological agents.

Immediate Safety Directive:

  • Primary Hazard: Irritant to mucous membranes (Eyes/Respiratory) and potentially acutely toxic if ingested.

  • Critical Control: All solid handling must occur inside a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory when handling solutions, as organic solvents (DMSO, DCM) can facilitate transdermal absorption of the compound.[1]

Part 1: Chemical Hazard Analysis & Risk Profile

As a researcher, you must look beyond the generic Safety Data Sheet (SDS). This compound is a 7-azaindole scaffold .[1][3] In drug discovery, these are designed to interact with biological enzymes (kinases). Therefore, we apply the Precautionary Principle : treat it as more hazardous than a simple irritant until specific IC50/LD50 data proves otherwise.

Hazard Identification Matrix
Hazard ClassGHS Classification (Predicted/Analogous)Operational Implication
Acute Toxicity Category 4 (Oral) - H302Do not ingest. Wash hands immediately after doffing gloves.[1]
Skin Corrosion Category 2 (Irritant) - H315Causes inflammation upon contact.[1] Barrier protection essential.
Eye Damage Category 1 or 2A - H318/H319High Risk. Azaindoles are basic; basic splashes can cause corneal opacity.[1]
STOT-SE Category 3 - H335Respiratory Irritant. Dust inhalation triggers coughing/inflammation.[1]
Bioactivity Unclassified (Potent Compound)Potential kinase inhibitor. Avoid systemic exposure.[2]

Part 2: The PPE Matrix (Personal Protective Equipment)

This matrix defines the minimum requirements for handling 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine.

Body ZonePPE RequirementTechnical Specification & "Why"
Respiratory Engineering Control (Primary) Certified Fume Hood. Face velocity: 80–100 fpm.[1] Why: 7-azaindole derivatives are often low-density, fluffy solids that aerosolize easily during weighing.[1]
Hand (Solid) Single Nitrile Gloves Thickness: ≥ 5 mil (0.12 mm). Standard: EN 374 / ASTM F739.
Hand (Solution) Double Nitrile Gloves Outer: 5 mil Nitrile. Inner: 4 mil Nitrile (contrast color). Why: Solvents like DMSO or DMF permeate nitrile rapidly. The compound travels with the solvent. Change gloves immediately upon splash.
Eye/Face Chemical Safety Goggles Standard: ANSI Z87.1 (Impact + Splash). Note: Safety glasses are insufficient for liquid handling; basic heterocycles can cause permanent eye damage.
Body Lab Coat (High-Neck) Material: Poly-cotton blend or Tyvek for larger scales (>10g).[1] Why: Protects street clothes from dust accumulation.

Part 3: Operational Workflow & Logic

The following diagram illustrates the decision logic for handling this compound, ensuring safety at every phase of the experiment.

G Start Start: Assess State Solid Solid Phase (Powder/Crystal) Start->Solid Identify Liquid Liquid Phase (Solubilized in DMSO/DCM) Start->Liquid Identify Control_Solid Control: Fume Hood + Ionizer (Static) Solid->Control_Solid Requires Control_Liquid Control: Double Gloves + Splash Goggles Liquid->Control_Liquid Requires Action_Weigh Action: Weighing Control_Solid->Action_Weigh Proceed Action_React Action: Reaction/Workup Control_Liquid->Action_React Proceed Action_Weigh->Liquid Dissolve Disposal Disposal: Solid/Liquid Waste Action_React->Disposal End Stream

Figure 1: Operational Safety Logic. Note the specific requirement for static control during solid handling and double-gloving for liquid handling.

Detailed Protocol: Weighing & Solubilization
  • Static Control (Critical):

    • The Issue: 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine is a hydrophobic heterocycle.[1] These solids often carry significant static charge, causing them to "fly" or repel from the spatula, increasing inhalation risk.

    • The Fix: Use an anti-static gun or a polonium ionizer strip inside the balance chamber before opening the vial.

  • Solubilization:

    • Add solvent (e.g., DMSO, DMF) slowly.

    • Warning: The dissolution is not typically violently exothermic, but ensure the vial is capped immediately.

    • Glove Check: If DMSO touches your glove, doff and replace immediately . DMSO degrades nitrile breakthrough time to <5 minutes.

Part 4: Emergency Response & Disposal

In the event of a spill or exposure, follow this self-validating response loop.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (<5mL / <1g) Assess->Minor Major Major (>5mL / >1g) Assess->Major Clean Absorb with Vermiculite (Do NOT use paper towels) Minor->Clean PPE: Goggles + Double Gloves Evacuate Evacuate Lab Call EHS Major->Evacuate Decon Decontaminate Surface (10% Bleach or Soap/Water) Clean->Decon Waste Dispose as Hazardous Chemical Waste Decon->Waste

Figure 2: Spill Response Protocol.[1] Distinguishes between minor spills (manageable by researcher) and major spills (requiring evacuation).

Disposal Specifications
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper in "Hazardous Solid Waste" (often yellow bags/bins).

  • Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform, then "Halogenated").

  • Labeling: Must explicitly list "1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine" and "Toxic/Irritant."[1]

References

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)- Compound Summary.[1] National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4][5][6] United States Department of Labor. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.